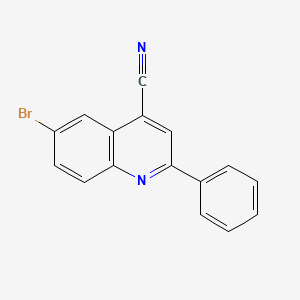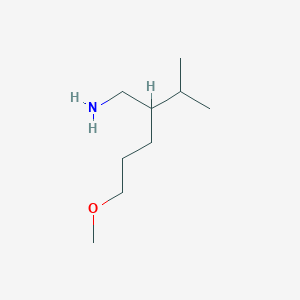![molecular formula C13H20N2OS B13106248 (3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is a complex organic compound with a unique structure that includes a thiophene ring and a pyrazin-7-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.
Attachment of the Thiophene Ring: The thiophene ring is then attached to a pyrrolo[1,2-a]pyrazine scaffold through a series of coupling reactions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3S,7R)-3-Methyl-2-(thiophen-2-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol: Similar structure but with a different position of the thiophene ring.
(3S,7R)-3-Methyl-2-(furan-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of (3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H20N2OS |
|---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
(3S,7R)-3-methyl-2-(thiophen-3-ylmethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-ol |
InChI |
InChI=1S/C13H20N2OS/c1-10-5-15-8-13(16)4-12(15)7-14(10)6-11-2-3-17-9-11/h2-3,9-10,12-13,16H,4-8H2,1H3/t10-,12?,13+/m0/s1 |
InChI Key |
IWGCWUJJYLIYCP-RDWQBYKPSA-N |
Isomeric SMILES |
C[C@H]1CN2C[C@@H](CC2CN1CC3=CSC=C3)O |
Canonical SMILES |
CC1CN2CC(CC2CN1CC3=CSC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


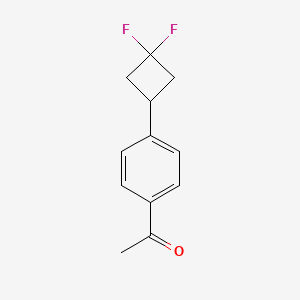

![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
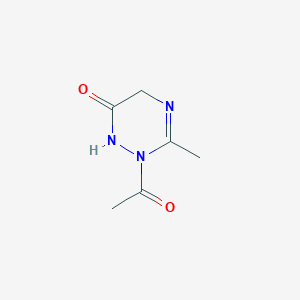
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid](/img/structure/B13106186.png)


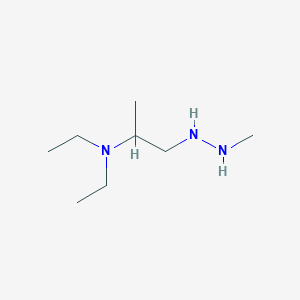
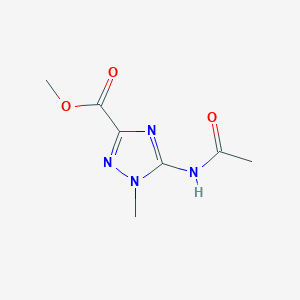
![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)

